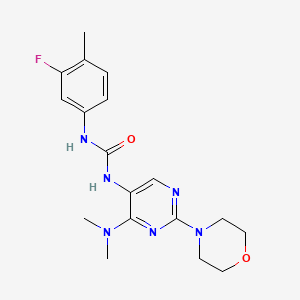
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrimidine ring substituted with dimethylamino and morpholino groups, as well as a urea linkage connected to a fluoromethylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceutical agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrimidine Core: : The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine. This step often requires a base such as sodium hydride (NaH) and an organic solvent like dimethylformamide (DMF).
-
Introduction of the Morpholino Group: : The morpholino group can be introduced via nucleophilic substitution, where the intermediate pyrimidine compound reacts with morpholine under reflux conditions in a polar aprotic solvent.
-
Urea Formation: : The final step involves the reaction of the substituted pyrimidine with 3-fluoro-4-methylphenyl isocyanate to form the urea linkage. This reaction is typically carried out in an inert atmosphere using a solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the functional groups, potentially reducing the urea linkage to an amine.
Substitution: The aromatic fluorine can be substituted via nucleophilic aromatic substitution (SNAr) reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: LiAlH₄, sodium borohydride (NaBH₄), ethanol (EtOH)
Substitution: Sodium hydride (NaH), DMF, DCM
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea
- 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(4-fluorophenyl)urea
- 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea
Uniqueness
Compared to similar compounds, 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is unique due to the specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity for molecular targets. The presence of the fluorine atom and the methyl group can enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O2/c1-12-4-5-13(10-14(12)19)21-18(26)22-15-11-20-17(23-16(15)24(2)3)25-6-8-27-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGNRGUHFXSZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
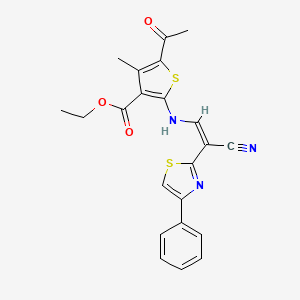

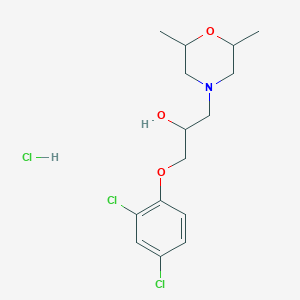
![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2612311.png)
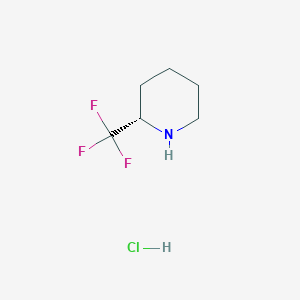
![3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2612313.png)
![7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612314.png)

![3-(4-benzylpiperidine-1-carbonyl)-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2612319.png)

![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)
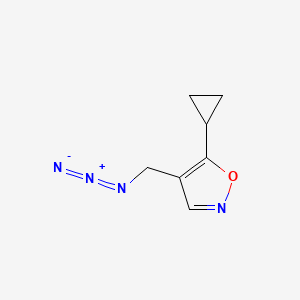
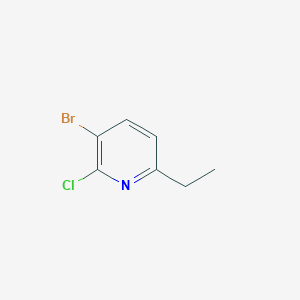
![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)
